molecular formula C12H8ClF3N2O2S B2365905 (2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 672949-93-8

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2365905
CAS No.: 672949-93-8
M. Wt: 336.71
InChI Key: FVBSLALPCHUWFE-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are a basic scaffold found in many natural compounds as well as various synthetic drugs .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The chemical reactions of thiazole compounds can vary widely depending on their specific structures. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate and its derivatives have been investigated for their antimicrobial properties. Studies have demonstrated that certain derivatives possess moderate to excellent activity against various bacterial and fungal strains, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).

Anticancer Activity

Research has also explored the potential anticancer properties of this compound and its derivatives. Some studies have synthesized novel derivatives and evaluated their activity against cancer cell lines, finding promising results in inhibiting cellular growth, especially in certain breast carcinoma cell lines (Gomha, Salah & Abdelhamid, 2014).

Synthesis and Characterization

Various methods for the synthesis and characterization of this compound derivatives have been developed. These include microwave-assisted synthesis and other novel routes, which aim to enhance the efficiency and yield of the compounds. These methods are crucial for the exploration of the compound's pharmacological properties (Chen, Li, Wang & Xi, 2010).

Crystal Structure Prediction

The compound has been used in crystal structure prediction studies as well, showcasing its relevance in understanding molecular structures and designing new drugs. The complexity of its structure makes it a significant molecule for testing and improving crystal structure prediction methods (Kazantsev et al., 2011).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit enzymes, modulate ion channels, or interact with receptors to exert their effects .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways are affected . For example, thiazole derivatives with antioxidant activity may affect oxidative stress pathways, while those with antimicrobial activity may interfere with bacterial cell wall synthesis or protein production .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Based on the known biological activities of thiazole derivatives, the compound could potentially exert a range of effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating ion channel function, or interacting with cellular receptors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

The safety and hazards of thiazole compounds can vary widely depending on their specific structures. Some thiazole compounds are used in medicinal applications and have been found to have lesser side effects .

Future Directions

Thiazole compounds continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2S/c13-10-17-5-9(21-10)6-20-11(19)18-8-3-1-2-7(4-8)12(14,15)16/h1-5H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBSLALPCHUWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC2=CN=C(S2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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